molecular formula C21H16FN5O B11386899 {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(phenyl)methanone

{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(phenyl)methanone

Cat. No.: B11386899
M. Wt: 373.4 g/mol
InChI Key: ULJUGNXHZYHNGL-UHFFFAOYSA-N
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Description

1-BENZOYL-N-[(4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-BENZOYL-N-[(4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves a multi-step process. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride or a similar reagent.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group is attached through a nucleophilic substitution reaction.

    Incorporation of the Pyridinyl Group: The pyridinyl group is incorporated using a coupling reaction with a pyridine derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-BENZOYL-N-[(4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings.

Scientific Research Applications

1-BENZOYL-N-[(4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets, making it a candidate for drug development.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-BENZOYL-N-[(4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorophenylmethyl and pyridinyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-BENZOYL-N-[(4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal agent with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

The uniqueness of 1-BENZOYL-N-[(4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C21H16FN5O

Molecular Weight

373.4 g/mol

IUPAC Name

[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-phenylmethanone

InChI

InChI=1S/C21H16FN5O/c22-18-10-8-15(9-11-18)13-24-21-25-19(17-7-4-12-23-14-17)26-27(21)20(28)16-5-2-1-3-6-16/h1-12,14H,13H2,(H,24,25,26)

InChI Key

ULJUGNXHZYHNGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)F

Origin of Product

United States

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